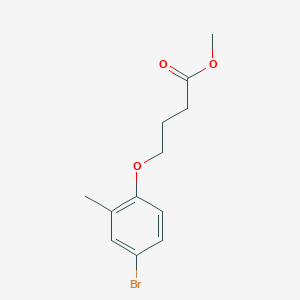

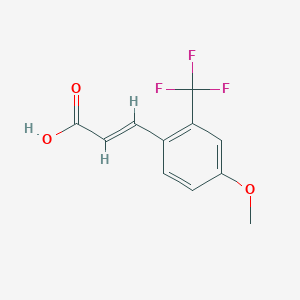

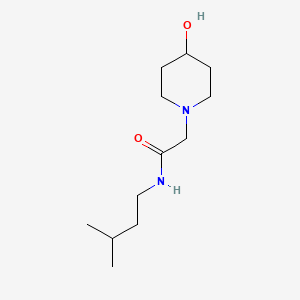

![molecular formula C11H24N2 B1465415 Tert-butyl[2-(piperidin-4-yl)ethyl]amine CAS No. 1251313-77-5](/img/structure/B1465415.png)

Tert-butyl[2-(piperidin-4-yl)ethyl]amine

Vue d'ensemble

Description

“Tert-butyl[2-(piperidin-4-yl)ethyl]amine” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis have been published .Applications De Recherche Scientifique

1. Catalytic Activity in Acylation Chemistry

Tert-butyl[2-(piperidin-4-yl)ethyl]amine is explored in the context of acylation reactions. The study by Mennenga et al. (2015) demonstrates the use of polymethacrylates containing a 4-amino-pyridyl derivative, covalently attached, as effective catalysts in acylation chemistry. This research showcases the potential of tertiary-amine-containing terpolymers in enhancing the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, illustrating the substance's role in catalytic processes (Mennenga et al., 2015).

2. Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds, including spiropiperidine lactam acetyl-CoA carboxylase inhibitors, has been reported by Huard et al. (2012). They describe a synthesis pathway for N-2 tert-butyl pyrazolospirolactam core, an important step in producing potent analogues for biological research (Huard et al., 2012).

3. Reaction with Benzoquinone

A study by Abakumov et al. (2006) explores the reactions of 3,6-di(tert-butyl)-o-benzoquinone with primary and secondary amines. This research delves into the formation of 2-hydroxy-p-quinonimines and 4-amino-o-quinones, indicating the use of this compound in chemical synthesis and understanding reaction mechanisms (Abakumov et al., 2006).

Mécanisme D'action

Target of Action

The primary targets could be the bacterial cytoplasmic membrane .

Mode of Action

The compound interacts with its targets, leading to changes in the bacterial cells. One of the key interactions is the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential, which could be a crucial part of its mechanism of action .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it might interfere with the normal functioning of the membrane, affecting the essential processes that take place there .

Result of Action

The compound shows strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has been found to be potent against biofilm-forming Staphylococcus aureus and Staphylococcus epidermidis .

Analyse Biochimique

Biochemical Properties

Tert-butyl[2-(piperidin-4-yl)ethyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to G-protein coupled receptors, modulating their signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can enhance neurotransmitter release by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels . This can lead to improved synaptic transmission and cognitive function. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s tert-butyl group, which enhances its affinity for the enzyme. Additionally, this compound can activate G-protein coupled receptors by binding to their extracellular domains, leading to downstream signaling events . These interactions result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures[4][4]. Over extended periods, this compound can cause long-term changes in cellular function, such as sustained activation of signaling pathways and alterations in gene expression . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and synaptic transmission by increasing acetylcholine levels . At high doses, it can cause toxic effects, such as neurotoxicity and liver damage . These adverse effects are likely due to the compound’s ability to inhibit acetylcholinesterase excessively, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as esterases and amidases . The compound’s metabolism can affect its bioavailability and toxicity, as some metabolites may be more active or toxic than the parent compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can cross cell membranes via passive diffusion, facilitated by its lipophilic tert-butyl group . Additionally, it can be transported by specific carrier proteins, such as organic cation transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum by an N-terminal signal peptide, where it can interact with enzymes involved in protein folding and modification . Additionally, this compound can be targeted to mitochondria by a mitochondrial targeting sequence, affecting mitochondrial function and energy production .

Propriétés

IUPAC Name |

2-methyl-N-(2-piperidin-4-ylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSSVXAOLPFJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

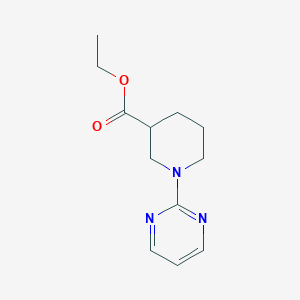

![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)

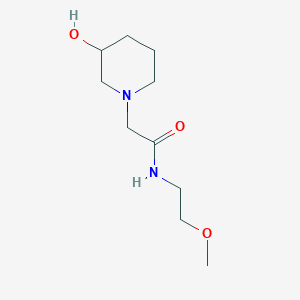

![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)

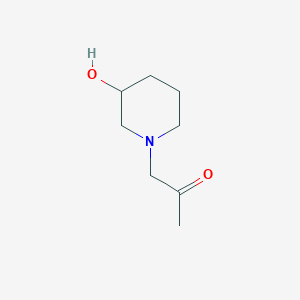

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)